Home > Products > Screening Compounds P128103 > 4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide -

4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Catalog Number: EVT-5876743
CAS Number:
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group at the 3-position. It is further connected to a methyl phenylacetate moiety through a methoxy linker at the 5-position. The paper focuses on its crystal structure analysis, highlighting intramolecular C—H⋯N hydrogen bonds and intermolecular C—H⋯O and C—H⋯π interactions. []
  • Compound Description: ADX47273 is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM) []. It exhibits preclinical antipsychotic-like and procognitive activities. Structurally, it comprises a 1,2,4-oxadiazole ring with a 4-fluorophenyl substituent at the 3-position. The 5-position of the oxadiazole is linked to a piperidine ring, which is further substituted with a 4-fluorobenzamide moiety.
  • Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group at the 3-position. A complex linker containing a vinyloxy and two dimethylamino groups connects the oxadiazole to a methyl acrylate moiety. The research highlights the crystal structure, emphasizing intramolecular C—H⋯O and C—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions. []
  • Compound Description: This compound contains a 1,2,4-oxadiazole ring with a 4-nitrophenyl substituent at the 3-position. A methylpiperazine linker connects it to a 2,6-dimethylphenylurea moiety. The study primarily focuses on its crystal structure, highlighting weak intramolecular C—H⋯N interactions and intermolecular N—H⋯O, C—H⋯O hydrogen bonds, and C—H⋯π interactions stabilizing the crystal packing. []
  • Compound Description: This compound features a 1,2,4-oxadiazole ring with a 4-bromophenyl group at the 3-position. Similar to the previous compound, a methylpiperazine linker connects it to a 2,6-dimethylphenylurea group. The study highlights intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds in its crystal structure. []
  • Compound Description: This compound represents a series of novel thieno[2,3-d]pyrimidine derivatives with a 1,2,4-oxadiazole ring substituted at the 5-position of the thieno[2,3-d]pyrimidine. This compound and its derivatives were evaluated for antimicrobial activity against Candida albicans fungi. []
  • Compound Description: This compound belongs to a series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety, designed for their nematocidal activity. It exhibits good nematocidal activity against Bursaphelenchus xylophilus. []
  • Compound Description: Similar to compound 7, this compound is also part of the 1,2,4-oxadiazole series with a 1,3,4-thiadiazole amide group. It displays good nematocidal activity against Bursaphelenchus xylophilus. []
  • Compound Description: This compound features a 1,2,4-oxadiazole ring with a 3-methoxyphenyl substituent at the 3-position, linked to a methylpiperazine and subsequently a 2,6-dimethylphenylurea moiety. The study focuses on its crystal structure, reporting intramolecular N—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions. []
  • Compound Description: This compound consists of an indolin-2-one core with two 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl substituents at the 3-position. The research describes its synthesis and elucidates its crystal structure, revealing the presence of intramolecular C—H…O hydrogen bonds. []
  • Compound Description: This compound is a thieno[2,3-d]pyrimidine derivative that demonstrates notable antimicrobial activity, exceeding that of the reference drug streptomycin. []
  • Compound Description: This compound features a furazan ring directly linked to a 5-methyl-1,2,4-oxadiazole ring. The research focuses on its use as a building block for insensitive energetic materials by synthesizing N-trinitroethylamino derivatives and energetic salts. []
  • Compound Description: This refers to a series of compounds containing a 1,3,4-oxadiazole ring with an alkylthio group at the 5-position and a benzamide substituent connected through a methylene linker at the 2-position. These compounds exhibited good to excellent alkaline phosphatase inhibitory activity. []
  • Compound Description: This refers to a series of compounds containing a benzamide group linked to a 1,2,4-triazole ring via a methylene bridge. The triazole ring is further substituted with a sydnone-containing moiety. These compounds were crystallized as ethanol monosolvates, and their crystal structures were analyzed. []
  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with two phenyl groups at the 2- and 5-positions and a (1H-1,2,4-triazol-1-yl)methyl group at the 2-position. The research focuses on elucidating its crystal structure. []
  • Compound Description: This series of compounds features a 1,2,4-triazolo[4,3-a]azepine core linked to a 4-methoxyphenylurea moiety. These compounds exhibited anticonvulsant and anxiolytic activity. []
  • Compound Description: This compound features a 1,2,4-triazole ring linked to a benzoxazolone moiety. It exhibits a 'pincer' conformation stabilized by intramolecular C—H⋯S hydrogen bonds. []
  • Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring linked to a benzimidazole moiety through a sulfanylacetamide linker. They were evaluated for their antimicrobial activity. []
  • Compound Description: This series of compounds contains a 1,2,4-triazole ring with a 4-methylphenyl substituent and a benzimidazole moiety linked via a thioacetamide linker. Similar to the previous compound, these were also studied for their antimicrobial activity. []
  • Compound Description: This compound acts as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It contains a 1,3,4-oxadiazole ring substituted with a biphenyl group and a benzamide moiety.
  • Compound Description: This compound features a hybrid ring system of thiazole and 1,3,4-oxadiazole, linked to a benzamide moiety. It exhibits significant antibacterial activity. []
  • Compound Description: This refers to a series of compounds characterized by a benzo[d]thiazole ring linked to a 1,2,4-triazole moiety through a methylene bridge. These compounds were evaluated for their biological activity. []
  • Compound Description: This compound represents a derivative of antiviral "WIN compounds" and features a 5-methyl-1,2,4-oxadiazole ring linked to an isoxazole ring through a propoxy linker. []
  • Compound Description: This compound consists of a 1,2,4-triazole-5-thione ring substituted with a 4-methylphenyl group and a (3,5-dimethyl-1H-pyrazol-1-yl)methyl moiety. The research focuses on its crystal structure analysis. []
  • Compound Description: This compound features a sydnone ring linked to a triazolothiadiazine moiety. The research focuses on its crystal structure analysis, highlighting its conformational features and intermolecular interactions. []
  • Compound Description: This compound is a pyridine derivative containing a 1,3,4-oxadiazole ring. The paper discusses its potential for use in combination therapies with LHRH analogs and/or bisphosphonates. []
  • Compound Description: This compound features a 1,2,4-triazole-5-thione ring with a 4-methylphenyl substituent and a (3-methyl-5-phenyl-1H-pyrazol-1-yl)methyl moiety. It exhibits a 'contorted' conformation and forms centrosymmetric dimers via N—H⋯N hydrogen bonds in its crystal structure. []
  • Compound Description: This compound is a potent, orally active leukotriene receptor antagonist. [] It contains a benzamide group and a complex indole-based structure with a trifluorobutyl substituent.
  • Compound Description: This compound is a potent dual PI3K/mTOR inhibitor with potential as an anticancer agent. [] It contains a 1,3,4-oxadiazole ring linked to an imidazopyridine moiety.
  • Compound Description: This compound is an antitumor agent, also known as PHA739358 or Danusertib. [] It features a benzamide moiety linked to a tetrahydropyrrolopyrazole ring system.
  • Compound Description: This compound contains two 1,2,4-triazole rings, one of which is linked to a pyridine ring and the other to a 4-methoxyphenyl group. It was synthesized and evaluated for antimicrobial activity. []
  • Compound Description: This compound features a sydnone ring linked to a triazolothiadiazine moiety and includes a 4-methylphenyl substituent. It exhibits intramolecular C—H⋯O hydrogen bonds and intermolecular C—H⋯N interactions in its crystal structure. []
  • Compound Description: This compound is a benzamide derivative with a 1,3,4-oxadiazole ring. The research focuses on a novel, thermodynamically stable crystalline modification of this compound, which exhibits advantages for the stability of suspension formulations. []
  • Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring substituted with a pyridine ring and a substituted phenyl ring. They exhibited potent antifungal activity. []
  • Compound Description: This compound consists of a ferrocene moiety directly attached to a 5-methyl-1,2,4-oxadiazole ring. []

Properties

Product Name

4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

IUPAC Name

4-methoxy-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H19N3O3/c1-13-4-6-14(7-5-13)18-20-17(25-21-18)12-22(2)19(23)15-8-10-16(24-3)11-9-15/h4-11H,12H2,1-3H3

InChI Key

XJINPSAEFJCKIB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.